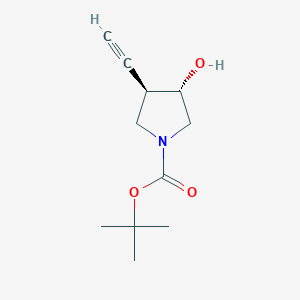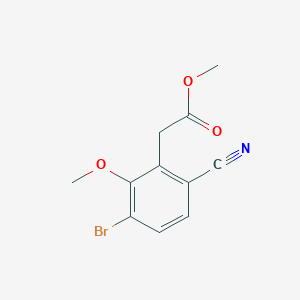
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid
Descripción general
Descripción
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid, also known as methyl-4-sulfobenzoate, is an organic compound with the molecular formula C9H10O4S. It is a white, crystalline solid with a melting point of 143-145 °C. It is soluble in water, alcohol, and other solvents. It is used as a reagent in organic synthesis and in the manufacture of pharmaceuticals, dyes, and fragrances.
Aplicaciones Científicas De Investigación
Coenzyme M Analogues Synthesis
A study by Gunsalus et al. (1978) discusses the synthesis of coenzyme M analogues, showing their potential in biochemical applications. This research highlighted the use of similar compounds in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, demonstrating their relevance in microbiological and enzymatic studies.
Metal–Organic Frameworks (MOFs)
Liu et al. (2013) explored the use of sulfonate–carboxylate ligands in the creation of metal–organic frameworks (Liu et al., 2013). This research contributes to the development of materials with unique structural and luminescent properties, useful in materials science and engineering.
Catalyst in Organic Synthesis
The use of sulfonated compounds as catalysts in organic synthesis was studied by Ghorbani‐Choghamarani and Akbaripanah (2012). They investigated 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for formylation reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012). This study contributes to the field of green chemistry and highlights the potential for developing more sustainable chemical processes.
Sulfonation Reactions
Ansink and Cerfontain (2010) conducted a detailed study on the sulfonation of various aromatic compounds (Ansink & Cerfontain, 2010). Their work provides crucial insights into the chemical behavior and potential applications of sulfonated aromatic compounds in organic chemistry.
Sulfonated Poly(ether sulfone)s
Research by Matsumoto, Higashihara, and Ueda (2009) on sulfonated poly(ether sulfone)s focuses on their application in fuel cell technology (Matsumoto et al., 2009). This material science-oriented study is significant for the development of more efficient and durable fuel cell membranes.
Sulfonate Derivatives in Antimicrobial Applications
A study by Fadda, El-Mekawy, and AbdelAal (2016) highlighted the synthesis and antimicrobial evaluation of sulfonate derivatives, demonstrating their potential in pharmaceutical and medical research (Fadda et al., 2016).
Sulfone Synthesis and Applications
Lenihan and Shechter (1999) discussed the synthesis of substituted benzyl p-tolyl sulfones, shedding light on their potential in organic synthesis and chemical applications (Lenihan & Shechter, 1999).
Propiedades
IUPAC Name |
2-methyl-4-propylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-6-16(14,15)9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMFZYJEQFXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1486856.png)


![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1486862.png)
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486863.png)





